7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652008
InChI: InChI=1S/C8H13N3O3.ClH/c1-14-3-2-11-6(12)8(4-9-5-8)10-7(11)13;/h9H,2-5H2,1H3,(H,10,13);1H
SMILES: COCCN1C(=O)C2(CNC2)NC1=O.Cl
Molecular Formula: C8H14ClN3O3
Molecular Weight: 235.67 g/mol

7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride

CAS No.:

Cat. No.: VC13652008

Molecular Formula: C8H14ClN3O3

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride -

Specification

Molecular Formula C8H14ClN3O3
Molecular Weight 235.67 g/mol
IUPAC Name 7-(2-methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride
Standard InChI InChI=1S/C8H13N3O3.ClH/c1-14-3-2-11-6(12)8(4-9-5-8)10-7(11)13;/h9H,2-5H2,1H3,(H,10,13);1H
Standard InChI Key OTARIUMPGJSIBS-UHFFFAOYSA-N
SMILES COCCN1C(=O)C2(CNC2)NC1=O.Cl
Canonical SMILES COCCN1C(=O)C2(CNC2)NC1=O.Cl

Introduction

Chemical Identity and Basic Properties

7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride belongs to the class of spirocyclic compounds, which are defined by their fused ring systems sharing a single atom. Its molecular formula is C₈H₁₄ClN₃O₃, with a molecular weight of 235.67 g/mol . The compound’s IUPAC name reflects its spiro[3.4]octane backbone, which incorporates three nitrogen atoms (triaza) and two ketone groups (diones), with a 2-methoxyethyl group appended to the central nitrogen.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₄ClN₃O₃
Molecular Weight235.67 g/mol
SMILES NotationO=C(N(CCOC)C1=O)NC21CNC2.[H]Cl
InChI KeyOTARIUMPGJSIBS-UHFFFAOYSA-N
Purity (Commercial Availability)95%

The hydrochloride salt form enhances solubility in polar solvents, a critical feature for experimental handling. Its spiro architecture introduces stereoelectronic constraints that may influence reactivity and binding interactions, as seen in analogous diazaspiro compounds .

Synthesis and Preparation

While detailed synthetic protocols for 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride remain proprietary, its structure suggests a multi-step pathway involving:

  • Core Formation: Construction of the triazaspiro[3.4]octane skeleton via cyclocondensation reactions. Similar spiro systems are synthesized using α,ω-diamines and carbonyl compounds under acidic conditions .

  • Functionalization: Introduction of the 2-methoxyethyl group through alkylation or nucleophilic substitution at the central nitrogen. This step likely employs methoxyethyl halides or tosylates in the presence of bases .

  • Salt Formation: Protonation with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Notably, the related compound 2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione (CAS: 36883-36-0) utilizes spiro annulation strategies followed by Friedel-Crafts alkylation, suggesting parallels in synthetic design .

Structural and Stereochemical Analysis

The compound’s spiro[3.4]octane core imposes a rigid, non-planar geometry that minimizes steric strain while maximizing hydrogen-bonding potential. Key structural insights include:

  • Spiro Junction: The shared carbon atom between the five-membered (triazalone) and four-membered (azetidine-like) rings creates a 90° dihedral angle, as inferred from X-ray data of analogous spiro systems .

  • Substituent Effects: The 2-methoxyethyl group adopts a gauche conformation relative to the spiro nitrogen, as evidenced by NMR coupling constants in similar molecules .

  • Tautomerism: The 6,8-dione motif permits keto-enol tautomerism, though the hydrochloride salt likely stabilizes the diketone form through protonation.

Table 2: Predicted Physicochemical Parameters (Theoretical)

ParameterValueMethod
LogP (Partition Coefficient)0.82ChemAxon Calculator
Hydrogen Bond Donors3SMILES Analysis
Hydrogen Bond Acceptors5SMILES Analysis
Topological Polar Surface Area98.2 ŲMolinspiration

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